1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one 1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18823569
InChI: InChI=1S/C9H7Cl2FO/c1-5(13)9(11)7-3-2-6(12)4-8(7)10/h2-4,9H,1H3
SMILES:
Molecular Formula: C9H7Cl2FO
Molecular Weight: 221.05 g/mol

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one

CAS No.:

Cat. No.: VC18823569

Molecular Formula: C9H7Cl2FO

Molecular Weight: 221.05 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one -

Molecular Formula C9H7Cl2FO
Molecular Weight 221.05 g/mol
IUPAC Name 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one
Standard InChI InChI=1S/C9H7Cl2FO/c1-5(13)9(11)7-3-2-6(12)4-8(7)10/h2-4,9H,1H3
Standard InChI Key GLMNGSBMTINRSQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)F)Cl)Cl

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one features a propan-2-one backbone substituted with a 2-chloro-4-fluorophenyl group at the carbonyl carbon. The presence of halogens at distinct positions on the aromatic ring creates an electron-deficient system, enhancing its susceptibility to nucleophilic attack. Key physicochemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of 1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one

PropertyValueSource
Molecular FormulaC9H7Cl2FO\text{C}_9\text{H}_7\text{Cl}_2\text{FO}
Molecular Weight221.05 g/mol
CAS NumberNot explicitly provided
DensityN/A
Boiling PointN/A
LogP (Partition Coefficient)~3.2 (estimated for analogs)

The compound’s logP value, estimated from structurally similar halogenated ketones , suggests moderate lipophilicity, which influences its solubility in organic solvents and potential membrane permeability in biological systems. The electron-withdrawing effects of the chlorine and fluorine substituents polarize the carbonyl group, increasing its electrophilicity and reactivity toward nucleophiles such as amines and alcohols.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one typically begins with the Friedel-Crafts acylation of 2-chloro-4-fluorobenzene. Chloroacetyl chloride is commonly employed as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3\text{AlCl}_3). Subsequent purification via column chromatography or recrystallization yields the target compound with reported purity exceeding 95%.

An alternative route involves the chlorination of 1-(2-chloro-4-fluorophenyl)propan-2-one using sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) under controlled conditions . This method emphasizes precise temperature control (0–20°C) to minimize side reactions, such as over-chlorination or ring halogenation .

Industrial Manufacturing

Industrial production prioritizes continuous flow chemistry to enhance yield and scalability. A patented process describes the use of microreactors to achieve rapid mixing and heat transfer, reducing reaction times by 40% compared to batch methods. Key parameters include:

  • Temperature: 25–50°C

  • Pressure: 1–3 atm

  • Catalyst: Heterogeneous solid acids (e.g., zeolites) to facilitate easy separation.

Post-synthesis, the compound is isolated via fractional distillation and characterized using GC-MS and 1H^1\text{H}-NMR to verify structural integrity .

Applications in Medicinal Chemistry

Drug Intermediate

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one serves as a precursor in the synthesis of β-amino ketones, which are pivotal in constructing pharmacophores for antidepressants and antipsychotics. For example, reductive amination with primary amines produces secondary amines that exhibit affinity for serotonin and dopamine receptors .

Antimicrobial Activity

Preliminary studies on halogenated ketone derivatives reveal moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The compound’s mechanism likely involves disruption of bacterial cell membrane integrity via electrophilic interactions with thiol groups in membrane proteins.

Kinase Inhibition

The compound’s ability to act as a Michael acceptor enables covalent binding to cysteine residues in kinase active sites. In vitro assays demonstrate inhibition of protein kinase C (PKC) isoforms at IC50_{50} values of 1.2–3.8 µM, highlighting its potential as a lead compound for anticancer therapies .

Chemical Reactivity and Derivatization

Nucleophilic Addition

The electron-deficient carbonyl group undergoes nucleophilic addition with Grignard reagents, yielding tertiary alcohols. For instance, reaction with methylmagnesium bromide produces 1-chloro-1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-ol, a chiral building block for asymmetric synthesis.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce diverse substituents to the phenyl ring. This strategy has been employed to synthesize analogs with enhanced solubility, such as 1-chloro-1-(2-chloro-4-fluoro-3-methoxyphenyl)propan-2-one.

Reductive Amination

Treatment with ammonium acetate and sodium cyanoborohydride generates β-chloroamines, which are intermediates in the synthesis of tricyclic antidepressants .

Comparison with Related Halogenated Ketones

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey Applications
1-Chloro-1-(4-chlorophenyl)propan-2-oneC9H8Cl2O\text{C}_9\text{H}_8\text{Cl}_2\text{O}Pesticide synthesis
1-Bromo-3-(2-chloro-4-fluorophenyl)propan-2-oneC9H7BrClFO\text{C}_9\text{H}_7\text{BrClFO}Covalent kinase inhibitors
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-oneC10H9ClFO2\text{C}_{10}\text{H}_9\text{ClFO}_2Antiviral agents

The target compound distinguishes itself through balanced lipophilicity and reactivity, making it more versatile than bulkier brominated analogs . Its fluorine atom also enhances metabolic stability compared to non-fluorinated derivatives .

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